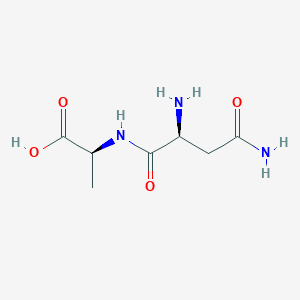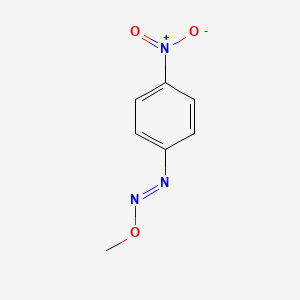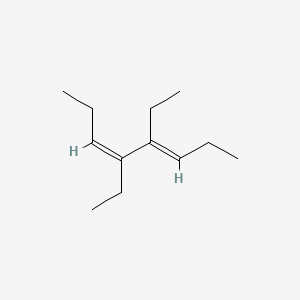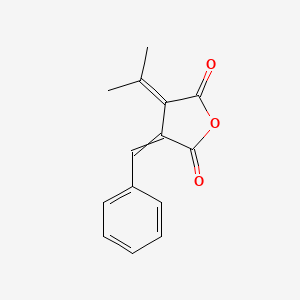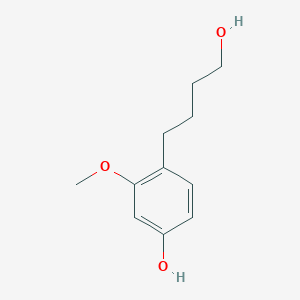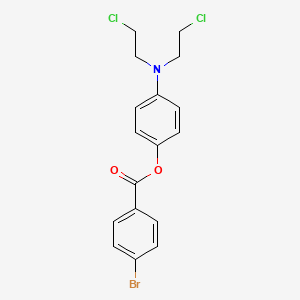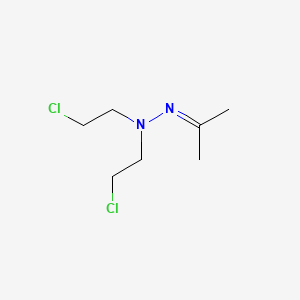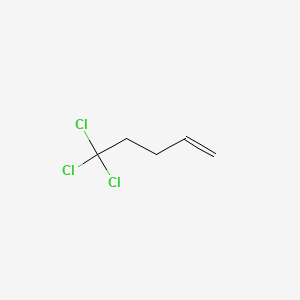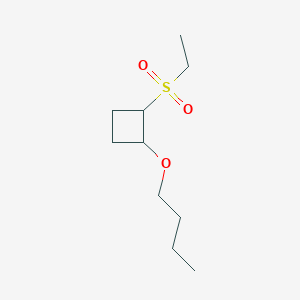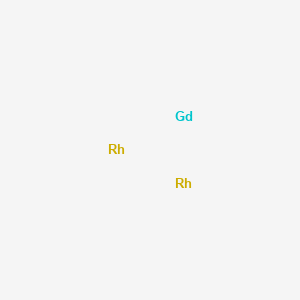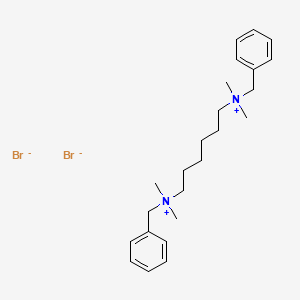
Ammonium, hexamethylenebis(benzyldimethyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, hexamethylenebis(benzyldimethyl-, dibromide) is a quaternary ammonium compound with the molecular formula C24H38Br2N2 and a molecular weight of 514.37992 . This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics .
Vorbereitungsmethoden
The synthesis of ammonium, hexamethylenebis(benzyldimethyl-, dibromide) typically involves the quaternization of hexamethylenediamine with benzyl chloride in the presence of a base, followed by the addition of methyl bromide . The reaction conditions often include refluxing in an organic solvent such as acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ammonium, hexamethylenebis(benzyldimethyl-, dibromide) undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s quaternary ammonium structure can influence redox behavior in complex systems.
Hydrolysis: In aqueous environments, it can hydrolyze to form corresponding amines and alcohols.
Common reagents used in these reactions include strong bases, nucleophiles like sodium hydroxide, and oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions vary but often include substituted ammonium compounds and their derivatives .
Wissenschaftliche Forschungsanwendungen
Ammonium, hexamethylenebis(benzyldimethyl-, dibromide) has a wide range of scientific research applications:
Wirkmechanismus
The antimicrobial activity of ammonium, hexamethylenebis(benzyldimethyl-, dibromide) is primarily due to its ability to disrupt microbial cell membranes . The positively charged ammonium groups interact with the negatively charged components of microbial cell membranes, leading to increased permeability and eventual cell lysis . This compound targets a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Vergleich Mit ähnlichen Verbindungen
Ammonium, hexamethylenebis(benzyldimethyl-, dibromide) can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Similar in antimicrobial activity but differs in its alkyl chain length and specific applications.
Cetyltrimethylammonium bromide: Known for its use in molecular biology for DNA extraction, it has a different structure and specific uses.
Dodecylbenzenesulfonic acid: While not a quaternary ammonium compound, it shares some surfactant properties and is used in similar industrial applications.
The uniqueness of this compound) lies in its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it effective in a wide range of applications .
Eigenschaften
CAS-Nummer |
13221-98-2 |
|---|---|
Molekularformel |
C24H38Br2N2 |
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
benzyl-[6-[benzyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C24H38N2.2BrH/c1-25(2,21-23-15-9-7-10-16-23)19-13-5-6-14-20-26(3,4)22-24-17-11-8-12-18-24;;/h7-12,15-18H,5-6,13-14,19-22H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SXSCTOBLBXISDM-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(CCCCCC[N+](C)(C)CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


